N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of azides with nitriles under acidic or basic conditions.
Coupling of the Thiazole and Tetrazole Rings: The thiazole and tetrazole rings can be coupled using appropriate coupling reagents such as carbodiimides.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the coupled intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and tetrazole rings may play a crucial role in binding to the target sites, while the benzamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- N-(5-phenyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- N-(5-ethyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Comparison:
- N-(5-phenyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with a phenyl group instead of a benzyl group, which may affect its binding affinity and biological activity.
- N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: The presence of a methyl group instead of a benzyl group may result in different pharmacokinetic properties.
- N-(5-ethyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: The ethyl group may influence the compound’s solubility and metabolic stability.
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-17(14-7-4-8-15(10-14)24-12-20-22-23-24)21-18-19-11-16(26-18)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQXJQPRKCSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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